molecular formula C10H14O B1581924 2,4,6-Trimethylanisole CAS No. 4028-66-4

2,4,6-Trimethylanisole

Cat. No.: B1581924
CAS No.: 4028-66-4
M. Wt: 150.22 g/mol
InChI Key: NNVKEOMPDSKFGZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylanisole, also known as 2-methoxy-1,3,5-trimethylbenzene, is an organic compound with the molecular formula C10H14O. It is a derivative of anisole, characterized by the presence of three methyl groups at the 2, 4, and 6 positions on the benzene ring, and a methoxy group at the 1 position. This compound is known for its pleasant aroma and is often used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylanisole can be synthesized through several methods. One common approach involves the methylation of 2,4,6-trimethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, this compound is produced through the methylation of mesitylene (1,3,5-trimethylbenzene) followed by methoxylation. This process involves the use of methanol and a catalyst such as sulfuric acid or aluminum chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trimethylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Employed in the fragrance industry due to its pleasant aroma and stability.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethylanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and stability make it valuable in the fragrance industry, while its reactivity allows for diverse applications in chemical synthesis .

Properties

IUPAC Name

2-methoxy-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVKEOMPDSKFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193266
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4028-66-4
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,4,6-Trimethylanisole affect its reactivity in electrophilic aromatic substitution reactions?

A1: The three methyl groups in this compound exert significant steric hindrance, making electrophilic attack at the ortho and para positions highly unfavorable. Research by de la Mare and co-workers demonstrated this by investigating the chlorination of 2,4,6-Trichloro-3,5-dimethyl-1-R-benzenes, where R represents either a methyl or a methoxy group. These compounds, structurally similar to this compound, were found to be remarkably unreactive toward electrophilic chlorination. This lack of reactivity highlights the substantial steric hindrance imposed by the three methyl groups.

Q2: How does the methoxy group in this compound influence its rotational characteristics?

A2: Density Functional Theory (DFT) calculations performed on this compound revealed valuable insights into the rotational characteristics of the methoxy group. The study by Bagno et al. indicated that steric interactions between the methoxy methyl hydrogens and the ortho hydrogens on the aromatic ring create an energy barrier to the internal rotation of the methoxy group. This finding underscores the importance of steric factors in dictating the conformational preferences of this compound.

Q3: Can this compound participate in non-covalent interactions, and if so, what is the evidence?

A3: Yes, this compound can engage in non-covalent interactions, particularly π-π stacking interactions. This conclusion stems from the analysis of 13C NMR spin-lattice relaxation times and nuclear Overhauser effects measured for this compound in dilute cyclohexane solution . The observed relaxation data suggest the presence of intermolecular interactions, with π-π stacking being a significant contributor. This finding highlights the potential for this compound to interact with other aromatic molecules through non-covalent forces.

Q4: Has this compound been investigated in the context of adsorption processes, and if so, what were the key findings?

A4: Yes, this compound has been studied as part of multicomponent adsorption investigations. Leung et al. included this compound in a six-component mixture to explore adsorption behavior in zeolite Y. The research involved developing a force field for the compound to compute pure-component adsorption isotherms using Monte Carlo simulations. These isotherms were then incorporated into the Ideal Adsorbed Solution Theory (IAST) to predict multicomponent adsorption equilibria. This approach proved valuable for understanding the competitive adsorption behavior of this compound within a complex mixture.

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